Cas no 791602-18-1 (Methyl 2-amino-5-pentylthiophene-3-carboxylate)
Methyl 2-amino-5-pentylthiophene-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 3-Thiophenecarboxylic acid, 2-amino-5-pentyl-, methyl ester
- Methyl 2-amino-5-pentylthiophene-3-carboxylate
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- Inchi: 1S/C11H17NO2S/c1-3-4-5-6-8-7-9(10(12)15-8)11(13)14-2/h7H,3-6,12H2,1-2H3
- InChI Key: DXNHEGVBJBAPNP-UHFFFAOYSA-N
- SMILES: C1(N)SC(CCCCC)=CC=1C(OC)=O
Experimental Properties
- Density: 1.128±0.06 g/cm3(Predicted)
- Boiling Point: 341.6±42.0 °C(Predicted)
- pka: 0.38±0.10(Predicted)
Methyl 2-amino-5-pentylthiophene-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1111287-1g |
Methyl 2-amino-5-pentylthiophene-3-carboxylate |
791602-18-1 | 95% | 1g |
$495 | 2024-06-03 | |
| eNovation Chemicals LLC | Y1098551-1g |
methyl 2-amino-5-pentylthiophene-3-carboxylate |
791602-18-1 | 95% | 1g |
$790 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1098551-2.5g |
methyl 2-amino-5-pentylthiophene-3-carboxylate |
791602-18-1 | 95% | 2.5g |
$1288 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1098551-1g |
methyl 2-amino-5-pentylthiophene-3-carboxylate |
791602-18-1 | 95% | 1g |
$790 | 2025-02-27 | |
| eNovation Chemicals LLC | Y1098551-2.5g |
methyl 2-amino-5-pentylthiophene-3-carboxylate |
791602-18-1 | 95% | 2.5g |
$1288 | 2025-02-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1563351-25g |
Methyl 2-amino-5-pentylthiophene-3-carboxylate |
791602-18-1 | 98% | 25g |
¥7340.00 | 2024-07-28 | |
| Ambeed | A1481604-25g |
Methyl 2-amino-5-pentylthiophene-3-carboxylate |
791602-18-1 | 97% | 25g |
$770.0 | 2024-04-17 | |
| eNovation Chemicals LLC | Y1111287-1g |
Methyl 2-amino-5-pentylthiophene-3-carboxylate |
791602-18-1 | 95% | 1g |
$495 | 2025-02-22 | |
| eNovation Chemicals LLC | Y1111287-1g |
Methyl 2-amino-5-pentylthiophene-3-carboxylate |
791602-18-1 | 95% | 1g |
$495 | 2025-02-26 | |
| eNovation Chemicals LLC | Y1098551-1g |
methyl 2-amino-5-pentylthiophene-3-carboxylate |
791602-18-1 | 95% | 1g |
$790 | 2025-02-26 |
Methyl 2-amino-5-pentylthiophene-3-carboxylate Suppliers
Methyl 2-amino-5-pentylthiophene-3-carboxylate Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on Methyl 2-amino-5-pentylthiophene-3-carboxylate
Methyl 2-amino-5-pentylthiophene-3-carboxylate (CAS No. 791602-18-1): A Comprehensive Overview
Methyl 2-amino-5-pentylthiophene-3-carboxylate (CAS No. 791602-18-1) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its thiophene core and amine functionalities, exhibits a unique set of chemical properties that make it valuable for various applications, particularly in the development of novel therapeutic agents and advanced materials.
The molecular structure of Methyl 2-amino-5-pentylthiophene-3-carboxylate consists of a thiophene ring substituted with an amino group at the 2-position and a pentyl chain at the 5-position, further esterified with a methyl group at the 3-position. This specific arrangement imparts distinct reactivity and binding capabilities, making it a promising candidate for drug design and synthesis.
In recent years, there has been a growing interest in thiophene derivatives due to their broad spectrum of biological activities. Studies have demonstrated that compounds containing the thiophene moiety often exhibit potent pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of both amino and ester functionalities in Methyl 2-amino-5-pentylthiophene-3-carboxylate enhances its potential as a pharmacophore, allowing for diverse interactions with biological targets.
One of the most compelling aspects of Methyl 2-amino-5-pentylthiophene-3-carboxylate is its versatility in synthetic chemistry. The compound can serve as a key intermediate in the synthesis of more complex molecules, enabling the development of novel drug candidates with tailored biological profiles. Researchers have leveraged its reactivity to create derivatives with enhanced solubility, bioavailability, and target specificity.
Recent advancements in computational chemistry have further highlighted the significance of Methyl 2-amino-5-pentylthiophene-3-carboxylate in drug discovery. Molecular modeling studies have revealed that this compound can effectively interact with various biological receptors, suggesting its potential use in treating a wide range of diseases. These insights have spurred interest in exploring its applications in personalized medicine and targeted therapy.
The chemical properties of Methyl 2-amino-5-pentylthiophene-3-carboxylate also make it valuable in materials science. Its ability to form stable complexes with other molecules has been exploited in the development of functional materials, such as organic semiconductors and catalysts. These materials are increasingly important in technologies ranging from electronics to renewable energy solutions.
In conclusion, Methyl 2-amino-5-pentylthiophene-3-carboxylate (CAS No. 791602-18-1) is a multifaceted compound with significant potential in both pharmaceuticals and materials science. Its unique structural features and chemical properties position it as a valuable tool for researchers seeking to develop innovative therapies and advanced materials. As our understanding of its applications continues to grow, it is likely that this compound will play an increasingly important role in scientific research and industrial development.
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